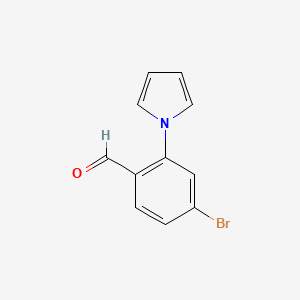
4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde is a chemical compound characterized by the presence of a bromine atom, a pyrrole ring, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Refluxing: The reaction mixture is often refluxed to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Bromo-2-(1H-pyrrol-1-yl)benzoic acid.
Reduction: 4-Bromo-2-(1H-pyrrol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine atom and pyrrole ring may also contribute to the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
- 4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde
- 4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde
- 4-Bromo-2-(1H-thiazol-1-yl)benzaldehyde
Comparison: 4-Bromo-2-(1H-pyrrol-1-yl)benzaldehyde is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to imidazole, pyrazole, and thiazole analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
1260885-41-3 |
|---|---|
Molecular Formula |
C11H8BrNO |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
4-bromo-2-pyrrol-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H8BrNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h1-8H |
InChI Key |
PWRHFIRKNQPSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


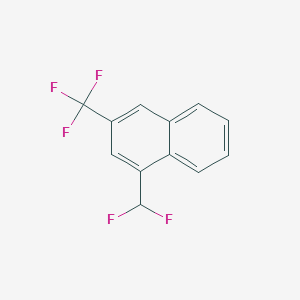


![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)
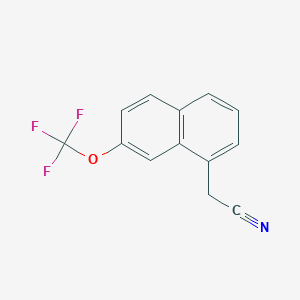

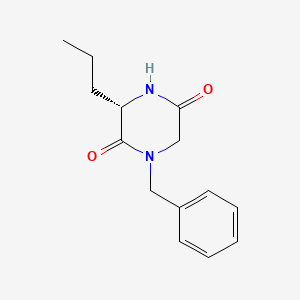

![4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B11865261.png)
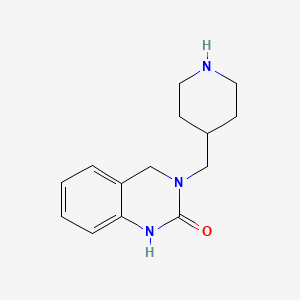
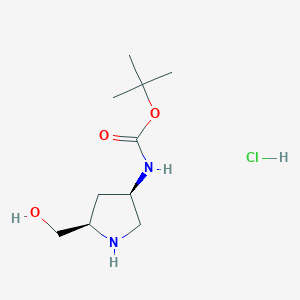
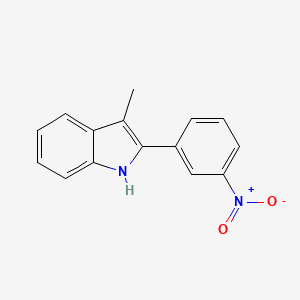
![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)

